molecular formula C12H21NO B14448601 Dodecanenitrile, 4-oxo- CAS No. 73642-86-1

Dodecanenitrile, 4-oxo-

Cat. No.: B14448601
CAS No.: 73642-86-1
M. Wt: 195.30 g/mol
InChI Key: GQICXYXTMIDXNL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanenitrile, 4-oxo-, can be achieved through several methods. One common approach involves the hydroformylation (oxo process) of alkenes, where an alkene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde, which can then be converted to the corresponding nitrile . Another method involves the ammonolysis of lauric acid at elevated temperatures over a titania/silica catalyst .

Industrial Production Methods

Industrial production of dodecanenitrile, 4-oxo-, typically involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecanenitrile, 4-oxo-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are often employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

Dodecanenitrile, 4-oxo-, finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of dodecanenitrile, 4-oxo-, involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the ketone group can engage in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanenitrile, 4-oxo-, is unique due to the presence of both nitrile and ketone functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

73642-86-1

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

4-oxododecanenitrile

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h2-10H2,1H3

InChI Key

GQICXYXTMIDXNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCC#N

Origin of Product

United States

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